2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Description
Chemical Structure and Properties
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (CAS: 877041-43-5) is a bicyclic heterocyclic compound with a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.186 g/mol . Its structure comprises a cyclopentane ring fused to a pyrazole ring, with a methyl group at the 2-position and an amine group at the 3-position. Key physicochemical properties include:
- Hydrogen bond acceptors: 3
- Hydrogen bond donors: 1
- Aromatic rings: 1 (pyrazole)
- Rotatable bonds: 0, indicating rigidity .
Applications in Pharmaceutical Research
This compound serves as a critical intermediate in medicinal chemistry. For example, it was used to synthesize 7-(3,5-dimethylisoxazol-4-yl)-6-methoxy-2-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-9H-pyrimido[4,5-b]indol-4-amine (Compound 38), a bromodomain and extra-terminal (BET) inhibitor with oral bioavailability . Its trifluoroacetate derivative exhibited a molecular ion peak at m/z 444.42 (calculated: 444.21) in ESI-MS, confirming its structural integrity .
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7(8)5-3-2-4-6(5)9-10/h2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWGAHBJEYYFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585368 | |
| Record name | 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885529-68-0, 877041-43-5 | |
| Record name | 2,4,5,6-Tetrahydro-2-methyl-3-cyclopentapyrazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885529-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazine derivative with a cyclopentanone derivative. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine can inhibit tumor growth in various cancer cell lines. A notable study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Neuroprotective Properties : Preliminary studies have indicated that this compound might possess neuroprotective effects against neurodegenerative diseases. It is believed to modulate pathways involved in oxidative stress and neuronal survival .
Material Science Applications
- Polymer Chemistry : 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine has been explored as a building block for synthesizing novel polymers with enhanced mechanical properties. Its unique structure allows for the development of materials with improved thermal stability and chemical resistance .
- Nanotechnology : The compound is being studied for its potential use in nanomaterials. Its ability to form stable complexes with metal ions makes it a candidate for applications in catalysis and sensor technology .
Data Table: Summary of Applications
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrazole derivatives including 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine. Results showed a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7) with IC50 values indicating promising efficacy .
- Neuroprotection Research : In a study focused on neurodegenerative models, the compound was found to significantly reduce neuronal cell death induced by oxidative stress agents like H2O2. This suggests potential therapeutic applications for conditions like Alzheimer’s disease .
- Polymer Development : Researchers synthesized a new class of thermally stable polymers using 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine as a monomer. These materials exhibited enhanced thermal properties compared to traditional polymers, making them suitable for high-temperature applications .
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine with structurally related analogues, highlighting differences in substituents, molecular properties, and applications:
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity: The methyl group at C2 in the parent compound enhances metabolic stability compared to non-methylated analogues (e.g., 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine) .
Synthetic Utility :
Biological Activity
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (CAS No. 877041-43-5) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article delves into the biological activity of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, summarizing key research findings and case studies.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures to 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine have shown efficacy against various bacterial strains and fungi. For instance:
- Bacterial Strains Tested : E. coli, Bacillus subtilis, Staphylococcus aureus
- Fungal Strains Tested : Aspergillus niger .
The effectiveness of these compounds is often evaluated using standard antibiotics as controls.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. In several studies, compounds structurally related to 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Standard (Dexamethasone) | 76% at 1 µM | 86% at 1 µM |
| Test Compound (e.g., Pyrazole Derivative) | Up to 85% at 10 µM | Up to 93% at 10 µM |
These results suggest that the compound could be a promising candidate for developing anti-inflammatory drugs .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been explored extensively. Some studies have indicated that compounds similar to 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine can induce apoptosis in cancer cells and inhibit tumor growth:
- Mechanism of Action : Inhibition of cell proliferation pathways and induction of apoptosis.
- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF7) and lung cancer (A549) .
Case Studies
- Study on Pyrazole Derivatives :
-
Docking Studies :
- Molecular docking studies have been conducted to understand the interaction between these compounds and their biological targets.
- These studies suggest that the structural features of pyrazole derivatives allow for effective binding to target proteins involved in inflammatory responses and cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine?
- Methodology : A copper(I)-catalyzed coupling reaction can be employed, as demonstrated in analogous pyrazole syntheses. For example, dissolve intermediates in dimethyl sulfoxide (DMSO), add cyclopropanamine and cesium carbonate as a base, and stir at 35°C for 48 hours. Post-reaction, extract with dichloromethane and purify via gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize catalyst loading (e.g., 5 mol% CuBr) to balance yield and purity.
Q. How should researchers safely handle and store this compound?
- Safety Protocols :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Store in a cool, dry place away from oxidizers. The compound’s CAS number (1092301-31-9) should be included in hazard documentation .
- Dispose of waste via licensed chemical disposal services to prevent environmental contamination .
Q. What spectroscopic techniques are critical for structural validation?
- Characterization Workflow :
- NMR : Analyze and NMR spectra for characteristic peaks (e.g., pyrazole ring protons at δ 7–8 ppm, amine protons at δ 2–3 ppm).
- HRMS : Confirm molecular weight (CHN, expected [M+H] = 154.0975) .
- IR : Identify N-H stretches (~3300 cm) and aromatic C=N vibrations (~1600 cm) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Approach : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example, ICReDD’s reaction path search methods reduce trial-and-error by predicting optimal conditions (e.g., solvent, temperature) before lab work .
- Case Study : Simulate the energy profile of cyclopropane ring formation to identify bottlenecks in yield.
Q. How should researchers resolve contradictions in spectral data during characterization?
- Troubleshooting Framework :
- Cross-Validation : Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or Gaussian).
- Dynamic Effects : Consider tautomerism or rotameric equilibria in DMSO-d, which may split or broaden peaks .
- Alternative Techniques : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals .
Q. What strategies improve regioselectivity in functionalizing the pyrazole ring?
- Synthetic Design :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution .
- Catalysis : Employ Pd-catalyzed C-H activation for site-specific modifications (e.g., arylations at the 4-position) .
- Table : Example Reaction Conditions
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc) | DMF | 65 | |
| Ullmann Coupling | CuBr | DMSO | 17.9 |
Q. How can researchers integrate this compound into supramolecular or coordination chemistry studies?
- Applications :
- Ligand Design : The amine and pyrazole groups can bind transition metals (e.g., Co, Cu) for catalysis or sensing. Characterize complexes using X-ray crystallography and UV-Vis spectroscopy .
- Crown Ether Analogues : Modify the cyclopentane ring to create macrocyclic ligands via Mannich reactions .
Methodological Notes
- Data Reproducibility : Document reaction parameters (e.g., stirring speed, degassing methods) meticulously to address batch-to-batch variability.
- Ethical Compliance : Adhere to institutional chemical hygiene plans, especially for advanced labs (courses >698) requiring 100% safety exam compliance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
